
3-(Difluoromethyl)-6-fluoro-2-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-6-fluoro-2-methylpyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine typically involves the introduction of difluoromethyl and fluoro groups onto a pyridine ring. One common method involves the use of difluoromethylation reagents in the presence of a catalyst. For example, difluoromethylation can be achieved using difluoromethyl sulfone as a reagent under photocatalytic conditions . Another approach involves the use of difluoroacetic acid derivatives in the presence of a base and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. One such method involves the use of difluoroacetyl fluoride and chloroform in the presence of sodium hypochlorite as an oxidizing agent . This method is advantageous due to its high yield and the availability of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Difluoromethyl)-6-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The compound can be involved in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Difluoromethyl Sulfone: Used in difluoromethylation reactions under photocatalytic conditions.
Sodium Hypochlorite: Used as an oxidizing agent in industrial production.
Transition Metal Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
The major products formed from the reactions of this compound include various fluorinated derivatives and heterocyclic compounds. These products have applications in pharmaceuticals, agrochemicals, and material science.
Wissenschaftliche Forschungsanwendungen
3-(Difluoromethyl)-6-fluoro-2-methylpyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique chemical properties and ability to interact with biological targets.
Agrochemicals: The compound is used in the synthesis of fungicides and herbicides, providing effective control of various pests and diseases.
Material Science: The compound is used in the development of advanced materials with improved properties, such as increased stability and solubility.
Wirkmechanismus
The mechanism of action of 3-(Difluoromethyl)-6-fluoro-2-methylpyridine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to therapeutic effects . The presence of fluorine atoms enhances the compound’s ability to form hydrogen bonds and interact with biological molecules, contributing to its efficacy .
Vergleich Mit ähnlichen Verbindungen
3-(Difluoromethyl)-6-fluoro-2-methylpyridine can be compared with other fluorinated heterocyclic compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Used as an intermediate in the synthesis of fungicides.
Difluoromethylated Heterocycles: These compounds share similar properties and applications in medicinal chemistry and agrochemicals.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C7H6F3N |
|---|---|
Molekulargewicht |
161.12 g/mol |
IUPAC-Name |
3-(difluoromethyl)-6-fluoro-2-methylpyridine |
InChI |
InChI=1S/C7H6F3N/c1-4-5(7(9)10)2-3-6(8)11-4/h2-3,7H,1H3 |
InChI-Schlüssel |
PRKAECAMPXXGTC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)F)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


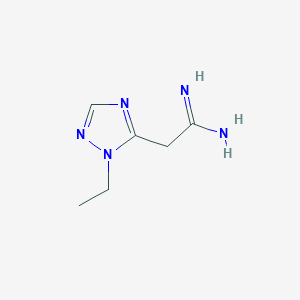
![1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
![5H,6H,7H,8H-pyrazolo[3,2-b][1,3]oxazepine-2-carbaldehyde](/img/structure/B13612933.png)
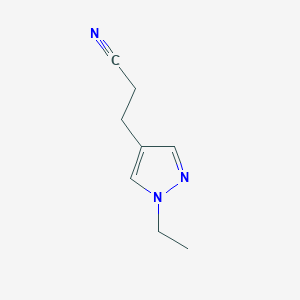
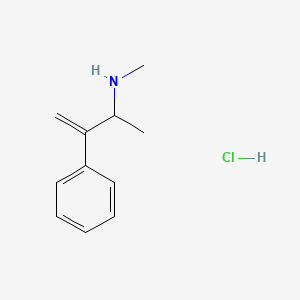
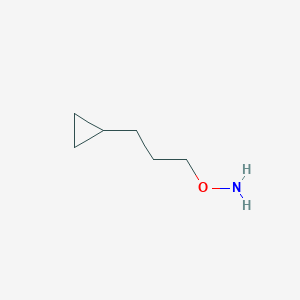

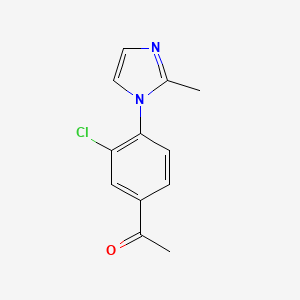

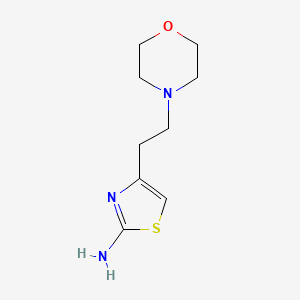

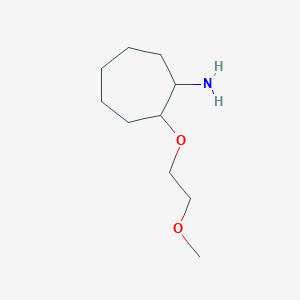
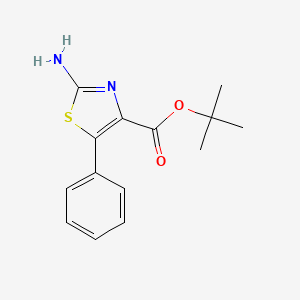
![1-[3-(pyrrolidin-1-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13612989.png)
